N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide is a chemical compound belonging to the class of benzofuran derivatives Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common synthetic route involves the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions to form the benzofuran ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) and methyl iodide (CH₃I).
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can introduce various functional groups, such as methoxy or methyl groups, into the compound.
Wissenschaftliche Forschungsanwendungen
N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide is similar to other benzofuran derivatives, such as 2,3-dihydrobenzofuran and 1-benzofuran-7-carboxamide. its unique structural features, including the presence of methoxy and methyl groups, contribute to its distinct properties and potential applications. These differences may influence its reactivity, biological activity, and suitability for various uses.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrobenzofuran
1-Benzofuran-7-carboxamide
2,3-Dihydro-1-benzofuran-7-carboxylic acid
N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide
Eigenschaften
Molekularformel |
C11H13NO3 |
---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C11H13NO3/c1-12(14-2)11(13)9-5-3-4-8-6-7-15-10(8)9/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
YGSAIFSBLIYVFV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC=CC2=C1OCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.